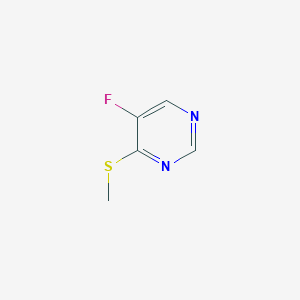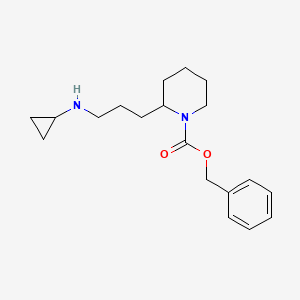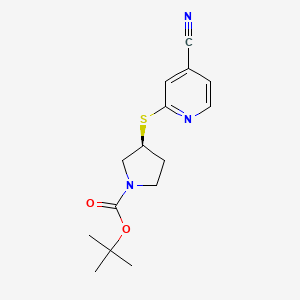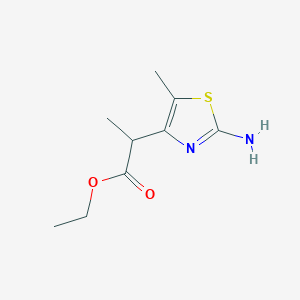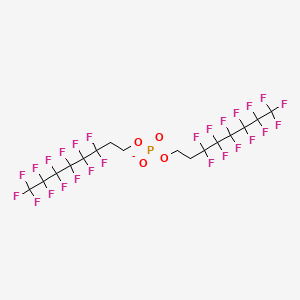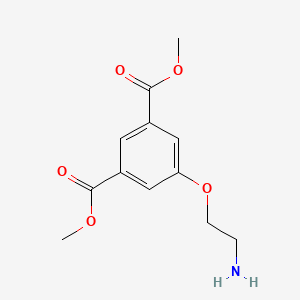
3-(bromomethyl)-N-cyclopropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(bromomethyl)-N-cyclopropylbenzenesulfonamide is an organic compound that features a bromomethyl group attached to a benzene ring, which is further substituted with a cyclopropyl group and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-N-cyclopropylbenzenesulfonamide typically involves multiple steps. One common method starts with the bromination of a suitable benzene derivative to introduce the bromomethyl group. This is followed by the introduction of the sulfonamide group through a sulfonation reaction. The cyclopropyl group can be introduced via a cyclopropanation reaction using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(bromomethyl)-N-cyclopropylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different organic group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could introduce various organic groups to the benzene ring.
Aplicaciones Científicas De Investigación
3-(bromomethyl)-N-cyclopropylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Research: It can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anticancer activities.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(bromomethyl)-N-cyclopropylbenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromomethyl group can serve as a reactive site for further functionalization, allowing the compound to interact with various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound features a fluorophenyl group instead of a cyclopropyl group.
3-(bromomethyl)benzenesulfonamide: This compound lacks the cyclopropyl group, making it less sterically hindered.
N-cyclopropylbenzenesulfonamide: This compound lacks the bromomethyl group, reducing its reactivity in certain reactions.
Uniqueness
3-(bromomethyl)-N-cyclopropylbenzenesulfonamide is unique due to the presence of both the bromomethyl and cyclopropyl groups, which confer distinct reactivity and steric properties
Propiedades
Fórmula molecular |
C10H12BrNO2S |
|---|---|
Peso molecular |
290.18 g/mol |
Nombre IUPAC |
3-(bromomethyl)-N-cyclopropylbenzenesulfonamide |
InChI |
InChI=1S/C10H12BrNO2S/c11-7-8-2-1-3-10(6-8)15(13,14)12-9-4-5-9/h1-3,6,9,12H,4-5,7H2 |
Clave InChI |
LMJWYHMLDKNDBH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NS(=O)(=O)C2=CC=CC(=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)



![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)

![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
